Diethyl {[4-(chloromethyl)phenyl](difluoro)methyl}phosphonate
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Overview
Description
Diethyl {4-(chloromethyl)phenylmethyl}phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a difluoromethylated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl {4-(chloromethyl)phenylmethyl}phosphonate typically involves the reaction of diethyl phosphite with a suitable chloromethylated aromatic compound under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki–Miyaura coupling, which allows for the formation of the desired phosphonate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl {4-(chloromethyl)phenylmethyl}phosphonate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base solutions.
Major Products Formed
Hydrolysis: Yields the corresponding phosphonic acid.
Substitution: Produces a variety of substituted phosphonate derivatives, depending on the nucleophile used.
Scientific Research Applications
Diethyl {4-(chloromethyl)phenylmethyl}phosphonate has several applications in scientific research:
Mechanism of Action
The mechanism by which Diethyl {4-(chloromethyl)phenylmethyl}phosphonate exerts its effects involves the interaction of the phosphonate group with specific molecular targets. In biological systems, the compound can inhibit enzymes by mimicking the natural substrate, thereby blocking the active site and preventing normal enzymatic activity . The difluoromethyl group enhances the compound’s stability and reactivity, making it a potent inhibitor .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Diethyl {4-(chloromethyl)phenylmethyl}phosphonate is unique due to the presence of both a chloromethyl and a difluoromethyl group on the phenyl ring. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to similar compounds .
Properties
CAS No. |
614760-23-5 |
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Molecular Formula |
C12H16ClF2O3P |
Molecular Weight |
312.68 g/mol |
IUPAC Name |
1-(chloromethyl)-4-[diethoxyphosphoryl(difluoro)methyl]benzene |
InChI |
InChI=1S/C12H16ClF2O3P/c1-3-17-19(16,18-4-2)12(14,15)11-7-5-10(9-13)6-8-11/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
PHVSJPQGCMVQPX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)CCl)(F)F)OCC |
Origin of Product |
United States |
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